molecular formula C10H11NO2 B1317669 4-(Dimethoxymethyl)benzonitrile CAS No. 90921-71-4

4-(Dimethoxymethyl)benzonitrile

Cat. No.: B1317669
CAS No.: 90921-71-4
M. Wt: 177.2 g/mol
InChI Key: KAIKLOZUJNGBNP-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)benzonitrile is a chemical compound with the CAS Number: 90921-71-4 . It has a molecular weight of 177.2 and its linear formula is C10H11NO2 . It is typically a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods . One method involves the reaction with amberlyst-15 in acetonitrile for 1 hour . Another method involves the synthesis from 4-Cyanobenzaldehyde and Trimethoxymethane . The yield of the product varies depending on the method used, with yields reported up to 99.2% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the conditions and reactants used . For instance, one reaction involves the use of amberlyst-15 in acetonitrile . Other reactions have been reported with various reagents and conditions, leading to different products .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . The compound’s InChI code is 1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 .

Scientific Research Applications

Charge-Transfer Dynamics

4-(Dimethylamino)benzonitrile (DMABN) has been extensively studied for over 50 years due to its photoinduced charge-transfer properties. Research conducted by Rhinehart, Challa, and McCamant (2012) delved into the ultrafast intramolecular charge-transfer process of DMABN, using broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy (FSRS). They discovered dynamics occurring with distinct time constants, providing insights into the vibrational relaxation within the charge-transfer state (Rhinehart, Challa, & McCamant, 2012).

Intramolecular Charge Transfer State Structure

Köhn and Hättig (2004) applied analytical gradient code for the approximate coupled-cluster singles-and-doubles method CC2 to investigate the structure of DMABN's intramolecular charge-transfer (ICT) state. Their work, focusing on the electronic decoupling of the phenyl and dimethyl-amino moiety, revealed a twisted geometry for the ICT state, challenging previous assumptions about its structure (Köhn & Hättig, 2004).

Dual Fluorescence Mechanism

Michał A. Kochman et al. (2015) reported first-principles simulations of DMABN's dual fluorescence, a notable characteristic in polar solvents. Their simulations predicted internal conversion from the S2 state to the S1 in as early as 8.5 fs, providing a new interpretation of DMABN's dual fluorescence phenomenon (Kochman et al., 2015).

Safety and Hazards

The safety data sheet for 4-(Dimethoxymethyl)benzonitrile indicates that it is considered hazardous . It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding ingestion and inhalation, and keeping the container tightly closed in a well-ventilated place .

Properties

IUPAC Name

4-(dimethoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIKLOZUJNGBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544603
Record name 4-(Dimethoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-71-4
Record name 4-(Dimethoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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